2-hydroxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Description
2-Hydroxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic coumarin derivative characterized by a partially saturated benzochromenone scaffold. Its structure includes a hydroxyl group at position 2, a methoxy group at position 3, and a tetrahydro ring system (positions 7–10), distinguishing it from simpler coumarins.
Properties
IUPAC Name |
2-hydroxy-3-methoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-17-13-7-12-10(6-11(13)15)8-4-2-3-5-9(8)14(16)18-12/h6-7,15H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGSSPMHBRVPST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3=C(CCCC3)C(=O)OC2=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multiple steps, starting with the construction of the chromene core. One common approach is the cyclization of a suitable precursor, such as a phenol derivative, under acidic conditions. The reaction conditions often require the use of strong acids like sulfuric acid or Lewis acids like aluminum chloride to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a metal catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Production of dihydroxy or tetrahydro derivatives.
Substitution: Introduction of alkyl or aryl groups at specific positions on the chromene ring.
Scientific Research Applications
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its biological activity has been explored in studies related to enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include anti-inflammatory, antioxidant, and anticancer properties.
Industry: It is used in the development of new materials and as a building block for organic synthesis.
Mechanism of Action
The mechanism by which 2-hydroxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to the donation of hydrogen atoms to free radicals, thereby neutralizing them. The compound may also bind to enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Data Tables
Table 1. Fluorescence Sensing Properties
| Compound | Fe³⁺ Selectivity | Cellular Penetration | Fluorescence Quenching Efficiency |
|---|---|---|---|
| THU-OH | Yes | High | Rapid ("turn-off") |
| Urolithin B | Yes | Moderate | Fast attenuation |
Table 2. PDE2 Inhibitory Activity
| Compound | IC₅₀ (μM) | Key Modification |
|---|---|---|
| THU-OH | 93.24 | None (lead) |
| 4c | 34.35 | 3-Ethoxy substitution |
| 2e | 33.95 | 3-Pentyl substitution |
Biological Activity
2-Hydroxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula: C₁₄H₁₄O₄
- Molecular Weight: 246.26 g/mol
- CAS Number: 145575-31-1
Research indicates that this compound exhibits significant biological activity through various mechanisms:
-
Phosphodiesterase Inhibition:
- A study demonstrated that derivatives of benzo[c]chromen-6-one, including 2-hydroxy-3-methoxy derivatives, act as phosphodiesterase II (PDE2) inhibitors. The compound showed an IC50 value of 3.67 ± 0.47 μM, indicating substantial inhibitory potential on PDE2, which is linked to neuroprotection and cognitive enhancement .
- Neuroprotective Effects:
- Fluorescent Sensor Applications:
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound.
| Study | Biological Activity | IC50 Value | Cell Type/Model | Notes |
|---|---|---|---|---|
| Tang et al. (2021) | PDE2 Inhibition | 3.67 ± 0.47 μM | HT-22 Cells | Neuroprotective effects observed |
| Fluorescent Sensor Study | Iron (III) Detection | Not specified | In vitro conditions | Acts as an ON-OFF sensor for iron detection |
| Other Studies | Antioxidant Activity | Not specified | Various models | Potential for reducing oxidative stress |
Case Studies
- Neuroprotective Study:
- Fluorescent Sensor Application:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-hydroxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions, such as the reaction of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with 1,3-bis(silyloxy)-1,3-butadienes, as demonstrated in benzo[c]chromen-6-one synthesis . Optimization involves adjusting solvent polarity, temperature, and catalyst load. Systematic Design of Experiments (DoE) frameworks can identify critical parameters affecting yield .
Q. What safety protocols and personal protective equipment (PPE) are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use NIOSH-approved eye protection (face shields, safety glasses) and chemically resistant gloves (e.g., nitrile). Follow strict glove removal protocols to avoid contamination . Engineering controls like fume hoods and regular hand hygiene are mandatory due to acute toxicity risks .
Q. How should researchers design experiments to characterize the compound's physical-chemical properties (e.g., solubility, stability)?
- Methodological Answer : Employ gradient solubility testing in solvents of varying polarity (water, DMSO, ethanol). Stability studies under controlled pH, temperature, and light exposure (e.g., ICH Q1A guidelines) can identify degradation pathways. Use HPLC or NMR for quantitative analysis .
Q. What are the best practices for disposing of this compound and its synthetic byproducts?
- Methodological Answer : Engage licensed waste disposal services for incineration or chemical neutralization. Avoid drainage systems due to unknown ecological toxicity. Contaminated packaging must be decontaminated before recycling .
Advanced Research Questions
Q. How can molecular modeling techniques predict the compound's reactivity and interaction mechanisms with biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electron distribution and reactive sites. Molecular docking simulations (e.g., AutoDock Vina) assess binding affinities to enzymes or receptors. Validate predictions with experimental kinetics data .
Q. What methodological approaches resolve contradictions in reported spectroscopic data (e.g., NMR, IR) of derivatives?
- Methodological Answer : Perform comparative spectral analysis using standardized solvents and calibration. Cross-validate with 2D NMR (COSY, HSQC) and high-resolution mass spectrometry. Apply chemometric tools to distinguish signal artifacts from true structural features .
Q. What strategies investigate the structure-activity relationship (SAR) of derivatives using quantitative models?
- Methodological Answer : Develop Quantitative Structure-Activity Relationship (QSAR) models by correlating substituent electronic parameters (Hammett constants) with bioassay results. Use machine learning (e.g., Random Forests) to identify key molecular descriptors. Validate with in vitro cytotoxicity assays .
Q. How can ecological risk assessment frameworks integrate into long-term studies of environmental persistence?
- Methodological Answer : Design tiered assessments: (1) Lab-based biodegradation studies (OECD 301B), (2) Soil column mobility tests, and (3) Microcosm experiments to evaluate bioaccumulation in aquatic organisms. Use probabilistic models to estimate environmental half-lives and toxicity thresholds .
Notes on Experimental Design & Data Analysis
- Theoretical Frameworks : Link studies to chromene pharmacology or environmental chemistry theories to guide hypothesis generation and methodology selection .
- Data Contradictions : Apply triangulation by combining experimental data, computational predictions, and literature meta-analyses to resolve discrepancies .
- Advanced Tools : Leverage synchrotron XRD for crystal structure elucidation and in situ FTIR for real-time reaction monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
